molecular formula C12H16O3 B030324 Ethyl (R)-2-Hydroxy-4-phenylbutyrate CAS No. 90315-82-5

Ethyl (R)-2-Hydroxy-4-phenylbutyrate

Cat. No. B030324
CAS RN: 90315-82-5
M. Wt: 208.25 g/mol
InChI Key: ZJYKSSGYDPNKQS-LLVKDONJSA-N
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Description

Ethyl (R)-2-Hydroxy-4-phenylbutyrate is a significant chiral intermediate utilized in the synthesis of angiotensin-converting enzyme (ACE) inhibitors. Its importance lies in its enantiomeric purity and versatility in pharmaceutical applications, particularly in the production of drugs to treat hypertension.

Synthesis Analysis

A novel technical synthesis of Ethyl (R)-2-Hydroxy-4-phenylbutyrate starts from acetophenone and diethyl oxalate, achieving over 99% enantiomeric excess (ee) and an overall yield of 50–60%. The key steps involve chemo- and enantioselective hydrogenation followed by crystallization and hydrogenolysis of the keto group (Herold et al., 2000). Another method highlights the use of Ethyl 2,4-Dioxo-4-phenylbutyrate as a versatile intermediate for the preparation of enantiomerically pure α-hydroxy and α-amino acid esters on a large scale, demonstrating the substance's versatility and applicability in producing enantiomerically pure compounds (Blaser et al., 2003).

Molecular Structure Analysis

While specific studies detailing the molecular structure analysis of Ethyl (R)-2-Hydroxy-4-phenylbutyrate were not identified, the compound's structure is crucial for its biological activity and synthesis. The stereochemistry plays a pivotal role in its efficacy as a precursor for ACE inhibitors.

Chemical Reactions and Properties

Ethyl (R)-2-Hydroxy-4-phenylbutyrate undergoes enantioselective hydrogenation, showcasing the importance of reaction conditions such as the choice of catalysts and the reaction environment. For instance, the use of Pt-cinchona catalysts has been emphasized for achieving high enantiomeric excess in the synthesis process (Meng et al., 2008).

Physical Properties Analysis

The physical properties of Ethyl (R)-2-Hydroxy-4-phenylbutyrate, such as solubility and phase behavior, significantly affect its synthesis and application. The kinetic resolution in a membrane reactor demonstrates the compound's efficiency in achieving high enantiomeric excess and space-time yield, highlighting the physical process's optimization for production (Liese et al., 2002).

Chemical Properties Analysis

Its reactivity and chemical stability are crucial for synthesizing ACE inhibitors. Biocatalytic methods have been developed for its synthesis, utilizing microorganisms or enzymatic reduction to achieve high enantiopurity and yield. For example, biocatalysis using Candida krusei and Rhodotorula mucilaginosa has been reported to produce Ethyl (R)-2-Hydroxy-4-phenylbutyrate with high enantiomeric excess and yield, showcasing the compound's chemical versatility and applicability in green chemistry (Zhang et al., 2009; Wang et al., 2015).

Scientific Research Applications

Application 1: Asymmetric Synthesis

  • Summary of Application : Ethyl ®-3-hydroxybutyrate (®-EHB) is a versatile chiral intermediate of great interest in pharmaceutical synthesis . This study focuses on evaluating the performances of choline chloride (ChCl)-based and tetramethylammonium (TMA)-based neoteric ILs in the efficient synthesis of ®-EHB via the bioreduction of ethyl acetoacetate (EAA) at high substrate loading by recombinant Escherichia coli cells .
  • Methods of Application : The study used choline chloride/glutathione (ChCl/GSH) and tetramethylammonium/cysteine ([TMA][Cys]) as eco-friendly ILs to enhance the solubility of water-insoluble EAA in the aqueous buffer system, and improve the membrane permeability of recombinant E. coli cells, thus boosting catalytic reduction efficiency of EAA to ®-EHB .
  • Results or Outcomes : The space-time yields of ®-EHB achieved 754.9 g/L/d and 726.3 g/L/d in the developed ChCl/GSH- or [TMA][Cys]-buffer systems, respectively, which are much higher than neat aqueous buffer system (537.2 g/L/d space-time yield) .

Application 2: Biosynthesis

  • Summary of Application : Ethyl ®-4-chloro-3-hydroxybutyrate (®-CHBE) is a versatile chiral precursor for many pharmaceuticals . This study focuses on the biosynthesis of ®-CHBE from ethyl 4-chloro-3-oxobutanoate (COBE) using a stereoselective carbonyl reductase from Burkholderia gladioli .
  • Methods of Application : The study used a stereoselective carbonyl reductase from Burkholderia gladioli and created an economical and satisfactory enzyme-coupled cofactor recycling system using recombinant Escherichia coli cells co-expressing Bg ADH3 and glucose dehydrogenase genes to regenerate NADPH in situ .
  • Results or Outcomes : In an aqueous/octanol biphasic system, as much as 1200 mmol COBE was completely converted by using substrate fed-batch strategy to afford ®-CHBE with 99.9 % ee at a space-time yield per gram of biomass of 4.47 mmol∙L −1 ∙h −1 ∙g DCW −1 .

Application 3: Asymmetric Synthesis

  • Summary of Application : Ethyl ®-3-hydroxybutyrate is a valuable chiral synthon widely employed in pharmaceuticals as drug intermediates . This study focuses on the high 2-propanol tolerance of the synthesis process .
  • Methods of Application : The study used a high 2-propanol tolerance method for the synthesis of ethyl ®-3-hydroxybutyrate .
  • Results or Outcomes : About 780 g L −1 (6 M) ethyl acetoacetate is completely converted into ethyl ®-3-hydroxybutyrate in only 2.5 h with 99.9% ee and 7488 g L −1 d −1 space–time yield .

Application 4: Biosynthesis

  • Summary of Application : Ethyl ®-4-chloro-3-hydroxybutyrate (®-CHBE) is a versatile chiral precursor for many pharmaceuticals . This study focuses on the biosynthesis of ®-CHBE from ethyl 4-chloro-3-oxobutanoate (COBE) using a stereoselective carbonyl reductase from Burkholderia gladioli .
  • Methods of Application : The study used a stereoselective carbonyl reductase from Burkholderia gladioli and created an economical and satisfactory enzyme-coupled cofactor recycling system using recombinant Escherichia coli cells co-expressing Bg ADH3 and glucose dehydrogenase genes to regenerate NADPH in situ .
  • Results or Outcomes : In an aqueous/octanol biphasic system, as much as 1200 mmol COBE was completely converted by using substrate fed-batch strategy to afford ®-CHBE with 99.9 % ee at a space-time yield per gram of biomass of 4.47 mmol∙L −1 ∙h −1 ∙g DCW −1 .

Application 5: Asymmetric Synthesis

  • Summary of Application : Ethyl ®-3-hydroxybutyrate is a valuable chiral synthon widely employed in pharmaceuticals as drug intermediates . This study focuses on the high 2-propanol tolerance of the synthesis process .
  • Methods of Application : The study used a high 2-propanol tolerance method for the synthesis of ethyl ®-3-hydroxybutyrate .
  • Results or Outcomes : About 780 g L −1 (6 M) ethyl acetoacetate is completely converted into ethyl ®-3-hydroxybutyrate in only 2.5 h with 99.9% ee and 7488 g L −1 d −1 space–time yield .

Future Directions

Future related to biocatalysis will focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalyzed by enzymes, biocatalytic cascades, enzyme-catalyzed protein conjugations, metabolic pathways for chemical biosynthesis and computations related to .

properties

IUPAC Name

ethyl (2R)-2-hydroxy-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11,13H,2,8-9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYKSSGYDPNKQS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20370015
Record name Ethyl (2R)-2-hydroxy-4-phenylbutanoate
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Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (R)-2-Hydroxy-4-phenylbutyrate

CAS RN

90315-82-5
Record name Ethyl (R)-2-hydroxy-4-phenylbutyrate
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Record name Ethyl 2-hydroxy-4-phenylbutyrate, (2R)-
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Record name Ethyl (2R)-2-hydroxy-4-phenylbutanoate
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Record name ethyl (2R)-2-hydroxy-4-phenylbutanoate
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Record name ETHYL 2-HYDROXY-4-PHENYLBUTYRATE, (2R)-
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Synthesis routes and methods I

Procedure details

A 3 L three-neck, round-bottom flask equipped with a mechanical stirrer, an electrode connected to a pH control unit and an addition tube connected to a peristaltic pump, was charged with 450 ml of deionized water, 50 ml of 0.05M aqueous phosphate buffer (pH 7.0) and 52.0 g of racemic ethyl 2-hydroxy-4-phenylbutanoate. The mixture was stirred for several minutes to make certain that the pH remained constant at 7.0. Then, 0.67 g (20,000 units) of Pseudomonas lipase enzyme (P-30, Amano International Enzyme Co., Inc., Troy, Va.) was added and the hydrolysis was allowed to proceed at pH 7.0 and room temperature, with stirring. The pH was kept constant by adding 1.0N aqueous sodium hydroxide solution via the peristaltic pump, which was activated by the pH control unit. The reaction was discontinued at 50% conversion when 125 ml of 1.0N aqueous sodium hydroxide solution had been added (at the 24 hour mark). The reaction mixture was then extracted with 3 portions of 200 ml (600 ml total) of diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed at 45° C. under 70 mm Hg of vacuum, to provide 25.3 g of ethyl (2R)-2-hydroxy-4-phenylbutanoate (48.5% yield; 97% of theory), which was 91% enantiomerically pure (α)D25 -7.8° (c 1.0, EtOH). The aqueous layer was acidified to pH 2 with 3N hydrochloric acid and extracted with 3×200 ml of diethyl ether. The combined organic layers were dried over anhydrous sodium sulfate and the solvent was removed at 45° C. and 70 mm Hg to give 20.8 g of (2S)-2-hydroxy-4-phenylbutanoic acid (46% yield; 92% of theory), which was 90.8% enantiomerically pure. (α)D25 +7.6° (c 1.0, EtOH), m.p. 109°-110° C.
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Synthesis routes and methods II

Procedure details

The general procedure described in Example B1 is repeated, with the following modifications to the reaction conditions: ethyl-4-phenyl-2-oxobutyrate (substrate): 0.352 g (1.7 mmol); solvent: 10 ml of toluene/methanol (1:1); hydrogen: 50 bar, temperature: 50° C.; reaction time: 19 hours. The conversion is 100%, ee: 44% (R).
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (R)-2-Hydroxy-4-phenylbutyrate
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